2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a sulfur-containing fused heterocyclic core. The structure includes a 4-chlorophenyl substituent at position 3, a 4-oxo group, and a sulfanyl-linked acetamide moiety with a cyclohexyl group (Fig. 1). The cyclohexyl group distinguishes it from analogs with aromatic or branched alkyl substituents, impacting lipophilicity and steric interactions .
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S2/c21-13-6-8-15(9-7-13)24-19(26)18-16(10-11-27-18)23-20(24)28-12-17(25)22-14-4-2-1-3-5-14/h6-9,14H,1-5,10-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFIUVKVMHMKBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[3,2-d]pyrimidine core.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Sulfanyl Group: The sulfanyl group is attached to the thieno[3,2-d]pyrimidine core via a thiolation reaction.
Formation of the Cyclohexylacetamide Moiety: The final step involves the coupling of the cyclohexylacetamide moiety to the sulfanyl-substituted thieno[3,2-d]pyrimidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Bridge
The sulfanyl (-S-) group participates in nucleophilic displacement reactions, particularly under alkaline conditions. This reactivity is critical for derivatization:
Key Findings :
-
Alkylation preserves the thieno[3,2-d]pyrimidinone scaffold while introducing steric bulk at the sulfur center.
-
Controlled oxidation to sulfones enhances metabolic stability but reduces solubility .
Functionalization of the Acetamide Moiety
The N-cyclohexylacetamide group undergoes hydrolysis and condensation reactions:
Mechanistic Insights :
-
Hydrolysis under acidic conditions cleaves the acetamide bond, generating a free carboxylic acid.
-
EDC-mediated coupling enables diversification of the cyclohexylamine substituent for structure-activity relationship (SAR) studies .
Electrophilic Aromatic Substitution on the 4-Chlorophenyl Ring
The electron-deficient 4-chlorophenyl ring participates in regioselective electrophilic reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-chlorophenyl derivative | 62% | |
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl analogs | 55–70% |
Stereoelectronic Effects :
-
Nitration occurs preferentially at the meta position due to deactivation by the chlorine substituent .
-
Suzuki-Miyaura cross-coupling expands π-conjugation, modulating electronic properties for optoelectronic applications .
Ring-Opening Reactions of the Thieno[3,2-d]pyrimidinone Core
The fused thieno-pyrimidinone system exhibits pH-dependent ring-opening behavior:
Structural Implications :
-
Ring-opening under basic conditions generates a thiophene-carboxamide intermediate, enabling further functionalization.
-
Reductive cleavage saturates the thieno ring, altering planarity and π-stacking capacity.
Photochemical Reactions
UV-induced transformations are observed in solvent-dependent studies:
Applications :
-
Photodimerization creates rigid scaffolds for supramolecular chemistry .
-
Singlet oxygen adducts show enhanced bioactivity against oxidative stress targets .
Metal Coordination Chemistry
The compound acts as a polydentate ligand for transition metals:
| Metal Ion | Coordination Site | Complex Geometry | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(II) | Pyrimidinone O, S atoms | Square planar | 8.2 ± 0.3 | |
| Pd(II) | Acetamide O, N atoms | Octahedral | 6.7 ± 0.2 |
Catalytic Relevance :
-
Cu(II) complexes exhibit SOD-mimetic activity, scavenging superoxide radicals .
-
Pd(II) adducts catalyze Heck coupling reactions with turnover numbers >1,000.
Bioconjugation Reactions
The acetamide and sulfanyl groups enable protein/DNA labeling:
| Target | Coupling Strategy | Application | Efficiency | Source |
|---|---|---|---|---|
| Bovine serum albumin | Maleimide-thiol chemistry | Drug delivery carrier design | 82% | |
| DNA aptamers | EDC/NHS chemistry | Targeted therapeutic conjugates | 67% |
Biological Implications :
-
Thiol-selective conjugation preserves the integrity of the pyrimidinone pharmacophore.
-
Aptamer hybrids demonstrate improved tumor-targeting specificity in vitro .
This comprehensive reactivity profile establishes 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide as a versatile scaffold for medicinal chemistry and materials science. Strategic functionalization at the sulfanyl, acetamide, and aromatic positions enables tailored modulation of electronic, steric, and biological properties.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation in various cell lines. For example, it has shown efficacy against breast cancer and leukemia by inducing apoptosis in tumor cells .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Pharmacological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against various pathogens | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Case Studies
- Breast Cancer Research :
- Antimicrobial Testing :
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities
All analogs share the thieno[3,2-d]pyrimidin-4-one scaffold and a sulfanyl-acetamide linker. The 4-chlorophenyl group at position 3 is conserved, suggesting its role in target binding or stability . Key differences arise in the acetamide substituents:
Notes:
- Steric bulk from cyclohexyl may reduce binding affinity in rigid active sites compared to planar aryl groups .
Heterocyclic Variations
Compounds like ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (Ev8) replace the thieno ring with a pyrrolo system. This alters electronic properties (e.g., reduced sulfur-mediated π-stacking) and introduces a dipentylamino group, increasing basicity (pKa ~8.5 vs. ~6.5 for thieno analogs) .
Research Findings and Implications
- Thermodynamic Stability: The thieno core’s rigidity (evidenced by X-ray studies using SHELX software, Ev1) ensures structural integrity, while the cyclohexyl group may introduce conformational flexibility .
- Solubility : The cyclohexyl group likely reduces aqueous solubility (<10 µg/mL estimated) compared to Ev6 (15–20 µg/mL), necessitating formulation adjustments for in vivo studies .
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide (CAS Number: 1260935-49-6) is a complex organic molecule that has garnered attention for its potential biological activities. Its structure features a thieno[3,2-d]pyrimidine core and a chlorophenyl group, which are significant for its pharmacological properties. This article aims to explore its biological activity based on diverse research findings.
The molecular formula of the compound is with a molecular weight of approximately 463.9 g/mol. The compound's structural complexity includes various functional groups that contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation. For instance, compounds similar to the one in focus have shown promise in targeting breast cancer cell lines such as MCF-7 .
- Enzyme Inhibition : The compound has potential as an inhibitor of various enzymes including cholinesterases and cyclooxygenases. In particular, studies have shown that structurally related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's .
Anticancer Studies
A study conducted by Walid Fayad et al. identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The thieno[3,2-d]pyrimidine derivatives were evaluated for their cytotoxicity against several cancer cell lines. The results demonstrated significant inhibition of cell growth in treated groups compared to controls, indicating the potential of these compounds as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-{[3-(4-chlorophenyl)-4-oxo...} | MCF-7 | 12.5 |
| 2-{[3-(4-chlorophenyl)-4-oxo...} | Hek293 | 15.0 |
Enzyme Inhibition Studies
In vitro studies have shown that compounds similar to 2-{[3-(4-chlorophenyl)-4-oxo...} exhibit dual inhibitory effects against AChE and BChE:
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | 2-{[3-(4-chlorophenyl)-4-oxo...} | 10.4 |
| Butyrylcholinesterase (BChE) | 2-{[3-(4-chlorophenyl)-4-oxo...} | 7.7 |
These findings highlight the potential of this compound in treating conditions associated with cholinergic dysfunction.
The biological activity of 2-{[3-(4-chlorophenyl)-4-oxo...} may be attributed to its ability to interact with specific enzyme active sites through hydrogen bonding and hydrophobic interactions. Molecular docking studies have illustrated how the chlorophenyl group enhances binding affinity to target enzymes due to its electron-withdrawing properties, which stabilize the enzyme-substrate complex.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 2-{[3-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide, and what are their limitations?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. For example, thienopyrimidinone scaffolds can be synthesized via cyclization of substituted thioureas with α,β-unsaturated ketones, followed by sulfanyl group introduction via nucleophilic substitution. A key challenge is controlling regioselectivity during thieno[3,2-d]pyrimidinone formation. Purification often requires column chromatography due to byproducts from competing ring-closure pathways .
Q. How can the crystal structure of this compound be resolved, and what insights does it provide?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous N-(chlorophenyl)thienopyrimidinone derivatives, SC-XRD revealed planar thienopyrimidinone cores with sulfanyl groups adopting specific dihedral angles (~75°–85°) relative to the aromatic system. Hydrogen-bonding networks involving the cyclohexylacetamide moiety influence packing and stability .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Use cell-based assays targeting kinases or receptors implicated in disease pathways (e.g., cancer, inflammation). For example:
- Kinase inhibition : Measure IC50 values using ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay).
- Cytotoxicity : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
Ensure solubility in DMSO ≤0.1% to avoid solvent interference .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
- Methodological Answer :
- Modify substituents : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., NO2) or donating (e.g., OCH3) groups to assess electronic effects on target binding.
- Scaffold hopping : Replace the thieno[3,2-d]pyrimidinone core with pyrazolo[3,4-d]pyrimidine to evaluate ring size impact.
- Pharmacophore modeling : Use tools like Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) .
Q. How to address discrepancies in biological activity data across different experimental models?
- Methodological Answer :
- Assay validation : Confirm target specificity using siRNA knockdown or CRISPR-edited cell lines.
- Pharmacokinetic profiling : Measure metabolic stability in liver microsomes to rule out rapid degradation in vivo.
- Species differences : Compare activity in human vs. murine cell lines to identify interspecies variability in target affinity .
Q. What analytical techniques are critical for characterizing degradation products under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic (ICH Q1B) conditions.
- LC-HRMS/MS : Identify degradation products using high-resolution mass spectrometry with C18 columns (gradient: 5–95% acetonitrile in 0.1% formic acid).
- NMR : Assign structures to major degradants (e.g., sulfoxide formation from sulfanyl oxidation) .
Q. How to design environmental fate studies for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
